molecular formula C12H16N2O B12994995 1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one

1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one

Cat. No.: B12994995
M. Wt: 204.27 g/mol
InChI Key: ZJRZEZDASQTTNF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one is a heterocyclic compound that features a unique structure combining a cyclohexyl group with a dihydrocyclopenta[c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable diketone or ketoester, followed by cyclization using a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

    1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethylamine: This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another related compound with a pyrazole core, known for its energetic properties.

Uniqueness: 1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one is unique due to its cyclohexyl group, which imparts specific steric and electronic properties, making it distinct from other pyrazole derivatives. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4-one

InChI

InChI=1S/C12H16N2O/c15-12-7-6-11-10(12)8-13-14(11)9-4-2-1-3-5-9/h8-9H,1-7H2

InChI Key

ZJRZEZDASQTTNF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=N2)C(=O)CC3

Origin of Product

United States

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